![molecular formula C10H25O3PSi B14276456 Dimethyl[2-(triethoxysilyl)ethyl]phosphane CAS No. 180590-61-8](/img/structure/B14276456.png)
Dimethyl[2-(triethoxysilyl)ethyl]phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl[2-(triethoxysilyl)ethyl]phosphane is an organophosphorus compound that features a phosphane group bonded to a silicon-containing moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl[2-(triethoxysilyl)ethyl]phosphane typically involves the reaction of dimethylphosphine with a suitable silicon-containing precursor. One common method is the reaction of dimethylphosphine with 2-(triethoxysilyl)ethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure consistent product quality. The reaction mixture is typically purified using distillation or chromatography techniques to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl[2-(triethoxysilyl)ethyl]phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphane group is replaced by other nucleophiles.
Hydrolysis: The silicon-ethoxy groups can be hydrolyzed to form silanols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the silicon-ethoxy groups.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Hydrolysis: Silanols and ethanol.
Wissenschaftliche Forschungsanwendungen
Dimethyl[2-(triethoxysilyl)ethyl]phosphane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: Employed in the synthesis of hybrid materials and surface modification of nanoparticles.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the production of silicone-based materials and coatings
Wirkmechanismus
The mechanism of action of dimethyl[2-(triethoxysilyl)ethyl]phosphane involves its ability to coordinate with metal ions through the phosphorus atom. This coordination can activate the metal center, enhancing its catalytic activity in various chemical reactions. The silicon-ethoxy groups can undergo hydrolysis, forming silanols that can further react with other compounds, leading to the formation of complex structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diphenyl[2-(triethoxysilyl)ethyl]phosphine
- 2-(Diphenylphosphino)ethyltriethoxysilane
Uniqueness
Dimethyl[2-(triethoxysilyl)ethyl]phosphane is unique due to its combination of dimethylphosphine and triethoxysilyl groups. This combination imparts distinctive reactivity and stability, making it suitable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
180590-61-8 |
|---|---|
Molekularformel |
C10H25O3PSi |
Molekulargewicht |
252.36 g/mol |
IUPAC-Name |
dimethyl(2-triethoxysilylethyl)phosphane |
InChI |
InChI=1S/C10H25O3PSi/c1-6-11-15(12-7-2,13-8-3)10-9-14(4)5/h6-10H2,1-5H3 |
InChI-Schlüssel |
YPYNAUYWHRDGEC-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCP(C)C)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


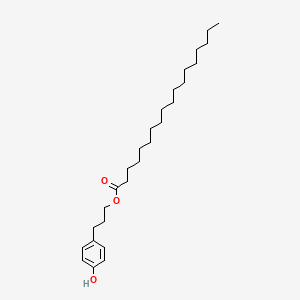
![N-tert-Butyl-N'-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea](/img/structure/B14276376.png)
silane](/img/structure/B14276379.png)
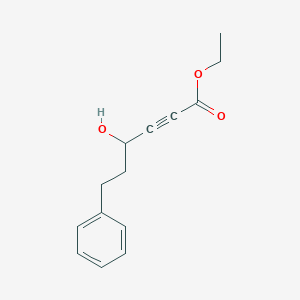
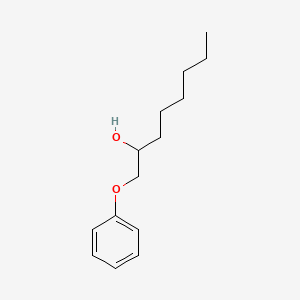
-lambda~5~-phosphane](/img/structure/B14276405.png)

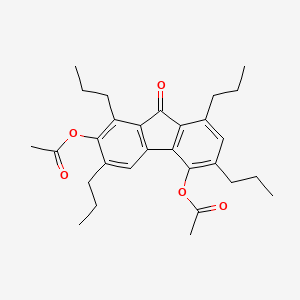
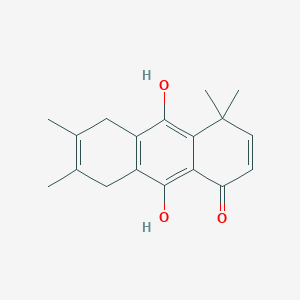
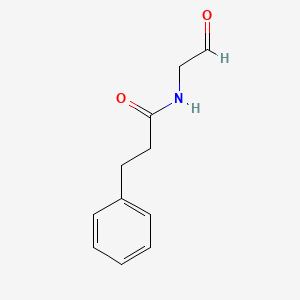
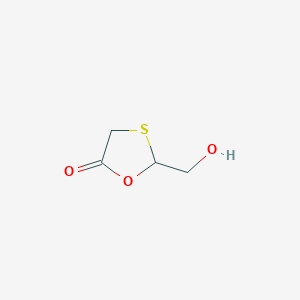
![8-(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14276451.png)


